
3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid is a unique organic compound characterized by its furan ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydroxyl group, a keto group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable β-keto ester with a hydroxylamine derivative, followed by cyclization to form the furan ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,3-dioxotetrahydrofuran-3-carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group, yielding 3,4-dihydroxy-2-oxotetrahydrofuran-3-carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to act as an inhibitor or activator of certain biochemical pathways, depending on the context.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar in structure but lacks the hydroxyl and keto groups.
3-Hydroxy-2-oxotetrahydrofuran: Lacks the carboxylic acid group.
2,5-Dioxotetrahydrofuran: Contains two keto groups but lacks the hydroxyl and carboxylic acid groups.
Uniqueness: 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, keto, and carboxylic acid) within a single molecule. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H6O5 |
|---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
3-hydroxy-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3(7)5(9)1-2-10-4(5)8/h9H,1-2H2,(H,6,7) |
InChI Key |
VVPBWDRVMDKYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


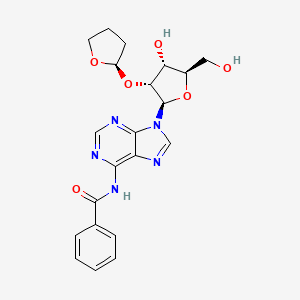
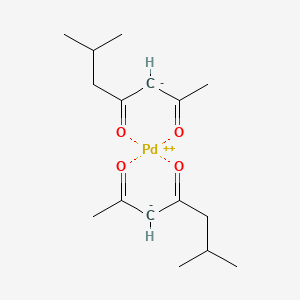
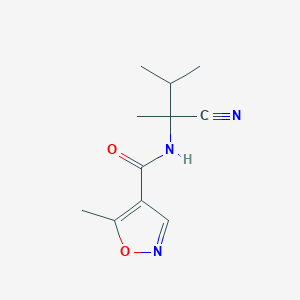
![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
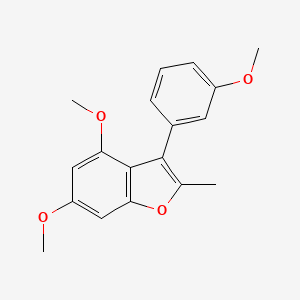
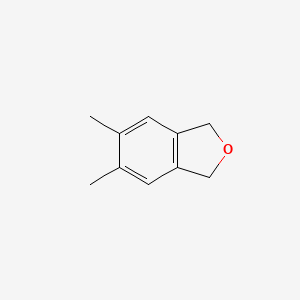
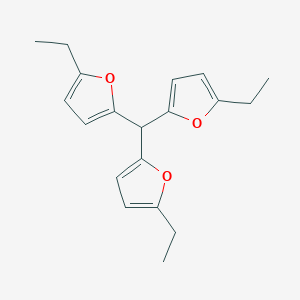
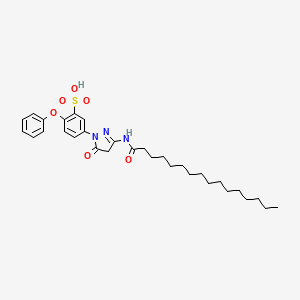

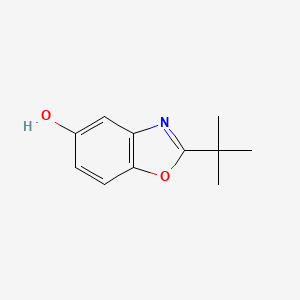
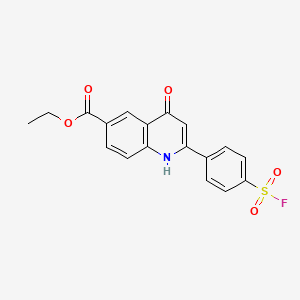
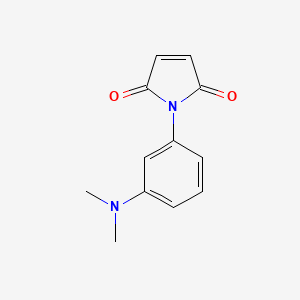
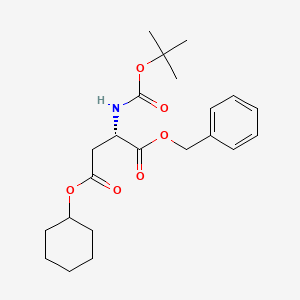
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
